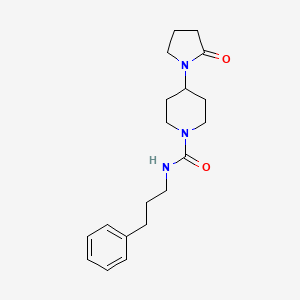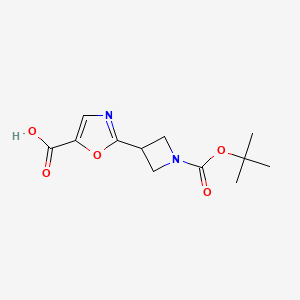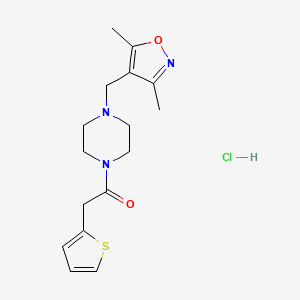
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine-1-carboxamide derivatives involves several steps, including acylation, deprotection, and salt formation . The optimization of reaction conditions is crucial for achieving high yields and purity. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to afford the product in 53% overall yield . Although the exact synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and compare the optimal molecular structure . For instance, the structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated by X-ray diffraction, revealing hydrogen bonds forming infinite chains along the b-axis direction .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide. However, the antiproliferative activity of similar compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, suggests that they can act as tubulin inhibitors, affecting mitotic cell processes . This indicates that the compound may also participate in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-1-carboxamide derivatives can be studied using quantum chemical methods, which provide information on Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability . These properties are essential for understanding the behavior of the compound in different environments and its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated the synthesis of complex heterocyclic compounds that incorporate elements of the "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" structure or similar moieties, highlighting the compound's role in the development of new chemical entities with potential therapeutic applications.
- Synthesis of Novel Heterocyclic Compounds : Studies have explored the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and pyrido[4,3-d]pyrimidines, utilizing intermediates that share functional groups with "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide". These compounds are of interest due to their potential biological activities and as part of ongoing research into new therapeutic agents (Karthikeyan et al., 2014).
Biological Activity and Mechanism of Action Studies
Research into the biological activity of compounds structurally related to "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" has yielded insights into their potential as therapeutic agents, particularly in the context of anticancer and antitubercular activities.
- Antiproliferative Agents : Compounds with the core structure of "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens up potential applications in cancer therapy, as these compounds can inhibit cell division and growth in cancerous cells (Krasavin et al., 2014).
Chemical Properties and Interaction Studies
The chemical properties of compounds related to "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" have been extensively studied, providing valuable information on their reactivity, interaction potential, and role in the synthesis of more complex molecules.
- Spectroscopic and Quantum Mechanical Studies : The investigation into the spectroscopic properties and quantum mechanical aspects of related compounds has provided deeper insights into their chemical behavior and interaction mechanisms. These studies are crucial for understanding how such compounds interact at the molecular level, which is essential for their potential application in drug design and development (Devi et al., 2020).
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18-9-5-13-22(18)17-10-14-21(15-11-17)19(24)20-12-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOVVWODSCELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)



![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)



![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)